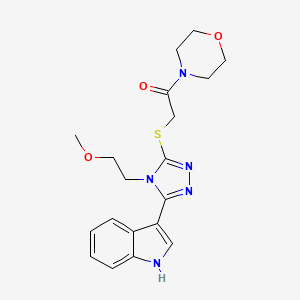
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one (CPP) is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mechanism of Action
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one binds to a specific site on the GABA-A receptor known as the benzodiazepine site. This binding enhances the activity of the receptor, leading to increased chloride ion influx and neuronal inhibition. This mechanism of action is similar to that of benzodiazepines, which are a class of drugs commonly used for their anxiolytic and hypnotic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA-A receptors, 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been shown to have a range of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one in lab experiments is its high selectivity for a specific subtype of GABA-A receptor. This makes it a useful tool for studying the function of these receptors in isolation. However, one limitation is that 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one is not very soluble in water, which can make it difficult to work with in some experimental setups.
Future Directions
There are a number of potential future directions for research on 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as stroke and traumatic brain injury. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's neuroprotective effects make it a promising candidate for further study in this area. Another potential future direction is the development of new compounds based on 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one's structure that may have improved solubility and other desirable properties for use in scientific research.
Synthesis Methods
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one can be synthesized using a variety of methods, but one common approach is to react 4-fluoroaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3,3-dimethylpiperazine to yield 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one.
Scientific Research Applications
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of GABA-A receptors, which are important targets for a range of drugs including anxiolytics and hypnotics. 4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one has been shown to selectively bind to a specific subtype of GABA-A receptor, making it a useful tool for studying the function of these receptors.
properties
IUPAC Name |
4-(2-chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O2/c1-10(16)13(20)19-9-8-18(14(21)15(19,2)3)12-6-4-11(17)5-7-12/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNJHBAHHSYAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1(C)C)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropropanoyl)-1-(4-fluorophenyl)-3,3-dimethylpiperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3,4-Thiadiazol-2-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2825936.png)


![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)
![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)
![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2825943.png)



![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(thiolan-3-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2825952.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2825953.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2825956.png)